molecular formula C11H7ClFNO2 B14026688 5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid

5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14026688
M. Wt: 239.63 g/mol
InChI Key: UACIHORIBZLZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-chloro-3-fluorophenyl moiety. The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring and the carboxylic acid functionality imparts distinct physicochemical and biological properties.

Structurally, the compound’s planar pyrrole ring and polar substituents enhance its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for molecular recognition in biological systems.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H7ClFNO2/c12-7-2-1-6(5-8(7)13)9-3-4-10(14-9)11(15)16/h1-5,14H,(H,15,16)

InChI Key

UACIHORIBZLZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(N2)C(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of halogenated pyrrole-2-carboxylic acids, including this compound, typically involves the construction of the pyrrole ring followed by selective halogenation and functional group transformations. Two main synthetic strategies are reported:

  • Route I: Starting from halogenated benzoyl derivatives, followed by pyrrole ring formation and subsequent functionalization.
  • Route II: Starting from halogenated acetophenone derivatives, followed by bromination, substitution condensation, catalytic dechlorination, reduction, and oxidation steps.

Among these, Route I is favored industrially due to fewer reaction steps, lower solvent waste, higher overall yield, and cost-effectiveness, making it more suitable for scale-up production.

Specific Method: One-Pot Synthesis via 2-(4-Chloro-3-fluorobenzoyl) Malononitrile

A patented method for the closely related compound 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde employs a one-pot synthesis starting from 2-(2-fluorobenzoyl) malononitrile. This method can be adapted for 5-(4-chloro-3-fluorophenyl) derivatives by using the corresponding 2-(4-chloro-3-fluorobenzoyl) malononitrile.

Key steps include:

  • Dissolving the malononitrile derivative in an appropriate solvent (e.g., tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide).
  • Adding a metal catalyst such as 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder.
  • Adding glacial acetic acid and performing vacuum and nitrogen purging cycles to remove oxygen.
  • Pressurizing with hydrogen and heating to 45-50 °C for 8-9 hours to carry out the first reduction reaction.
  • Cooling, filtering to remove the catalyst, then adding Raney nickel and water for a second hydrogenation at 15-25 °C for 15-16 hours.
  • Filtration, concentration under reduced pressure, addition of tetrahydrofuran-water mixture (volume ratio 1:5), stirring, pulping, filtering, washing, and drying to yield the target pyrrole carbaldehyde derivative.

This method avoids multi-step intermediate isolation, reduces waste generation, and achieves high purity and yield, making it environmentally friendly and industrially viable.

Halogenation and Functional Group Transformations

In related research, selective chlorination and fluorination of pyrrole derivatives have been achieved using electrophilic halogenating agents:

  • Chlorination: Using N-chlorosuccinimide at low temperatures (0 °C) to selectively chlorinate ethyl 5-methyl-1H-pyrrole-2-carboxylate, although chromatographic separation of isomers can be challenging.
  • Fluorination: Electrophilic fluorination using Selectfluor in acetonitrile and acetic acid mixtures at 0 °C has been demonstrated to produce fluorinated pyrrole esters, which can be hydrolyzed to the corresponding carboxylic acids.

These halogenation steps are critical for introducing the 4-chloro and 3-fluoro substituents on the phenyl ring attached to the pyrrole core.

Conversion to Carboxylic Acid

The ester intermediates obtained after halogenation are hydrolyzed under forcing conditions to yield the free carboxylic acid. Subsequently, acyl chlorides can be prepared using oxalyl chloride in dichloromethane, which are useful intermediates for further functionalization or amide bond formation in medicinal chemistry applications.

Comparative Data Table of Preparation Parameters

Step Conditions / Reagents Temperature (°C) Time (h) Yield (%) Notes
First reduction (hydrogenation) 2-(4-chloro-3-fluorobenzoyl) malononitrile, Pd/C, glacial acetic acid, H2 pressure 45-50 8-9 High Vacuum and nitrogen purging required
Second reduction (hydrogenation) Raney nickel, water, H2 pressure 15-25 15-16 High Careful monitoring of intermediate levels
Electrophilic chlorination N-chlorosuccinimide 0 1-2 ~61 Requires chromatographic purification
Electrophilic fluorination Selectfluor, acetonitrile/acetic acid 0 1-3 4.5-6.5 Side products possible; requires purification
Ester hydrolysis Forcing basic or acidic conditions Variable Several Moderate Conversion to acid requires harsh conditions
Acyl chloride formation Oxalyl chloride, dichloromethane Room temp 1-2 High Avoids side products with catalytic DMF

Research Outcomes and Industrial Relevance

  • The one-pot hydrogenation method significantly reduces the number of steps and waste compared to traditional multi-step syntheses, improving sustainability and cost-efficiency.
  • Electrophilic halogenation methods provide regioselective introduction of halogens but may require careful purification due to side products and isomer formation.
  • The described methods allow production on gram to kilogram scales, suitable for medicinal chemistry applications and potential industrial manufacturing.
  • The availability of halogenated pyrrole-2-carboxylic acids facilitates the synthesis of potent bioactive compounds, including inhibitors of bacterial DNA gyrase and antiviral agents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can lead to the formation of pyrrole derivatives with altered electronic properties.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Pyrrole N-oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted phenyl-pyrrole derivatives.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of pyrrole-carboxylic acid derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Source/Reference
5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid (Target Compound) C₁₁H₇ClFNO₂ 239.63 4-Cl-3-F-phenyl, -COOH at C2 Potential QSI activity (inferred from analogs)
5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid C₁₉H₁₅BrClNO₂ 404.69 4-Br-phenyl, 3-Cl-2-Me-phenyl, -COOH at C3 No direct activity data
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid C₁₂H₁₀FNO₂ 219.21 4-F-phenyl, -Me at N1, -COOH at C2 Undisclosed
5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid C₁₉H₁₅Cl₂NO₃ 376.23 2,4-Cl₂-phenyl, 4-MeO-phenyl, -COOH at C3 Undisclosed
5-(4-Chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid C₁₂H₁₀ClNO₃ 251.67 4-Cl-phenyl, -OMe at C4, -COOH at C2 Undisclosed

Key Observations:

  • Substituent Position and Halogen Effects: The target compound’s 4-Cl-3-F-phenyl group introduces steric and electronic effects distinct from analogs with single halogens (e.g., 4-F-phenyl in ) or bulkier substituents (e.g., 2,4-Cl₂-phenyl in ). These differences likely modulate solubility and target binding.
  • Carboxylic Acid Position: Derivatives with -COOH at C2 (target compound, ) versus C3 () exhibit varied hydrogen-bonding capacities, affecting interactions with biological targets like enzymes or receptors.

Physicochemical Properties

  • Solubility and Stability: Crystalline forms of related compounds (e.g., 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivatives) exhibit improved solubility and stability due to optimized packing arrangements . The target compound’s chloro and fluoro groups may similarly influence crystallinity and shelf life.
  • Synthetic Accessibility: The synthesis of analogs like (S)-4-((5-Amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)-methyl)-1H-pyrrole-2-carboxylic acid (96% yield via column chromatography ) suggests feasible routes for scaling up the target compound.

Biological Activity

5-(4-Chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological effects, synthesis, and structure-activity relationships (SAR), along with case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClFNO2C_{11}H_{8}ClFNO_{2} with a molecular weight of approximately 239.64 g/mol. The compound features a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a chlorofluorophenyl moiety.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

A significant study evaluated the antimicrobial properties of pyrrole derivatives against drug-resistant strains of bacteria. The results showed that compounds with electron-withdrawing groups, such as those found in this compound, demonstrated enhanced activity against Mycobacterium tuberculosis (Mtb) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent activity against resistant strains .

Anticancer Potential

In another study focusing on cancer cell lines, pyrrole derivatives were synthesized and tested for their ability to inhibit growth factors associated with tumor proliferation. The presence of halogen substituents like chlorine and fluorine was shown to enhance the binding affinity to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. This interaction led to significant inhibition of cancer cell growth in vitro .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that the biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. For instance:

  • Chlorine and Fluorine Substituents : These groups enhance lipophilicity and electronic properties, crucial for receptor binding.
  • Carboxylic Acid Group : This functional group is essential for solubility and bioactivity, facilitating interactions with biological targets.

Case Studies

  • Study on Drug Resistance : A recent publication highlighted the efficacy of pyrrole derivatives in overcoming drug resistance in tuberculosis. The compound exhibited an MIC value lower than 0.016 μg/mL against resistant strains .
  • Cancer Cell Line Inhibition : Another study reported that derivatives similar to this compound inhibited the proliferation of various cancer cell lines by disrupting ATP-binding interactions .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis< 0.016 μg/mL
AnticancerVarious cancer cell linesIC50 > 64 μg/mL
Enzyme InhibitionEGFR, VEGFR2Not specified

Q & A

Q. What are the common synthetic routes for 5-(4-chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and hydrolysis. For example, a similar pyrrole-carboxylic acid derivative was synthesized via a hydrolysis step using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours . Key intermediates, such as methyl esters, are often hydrolyzed under acidic or basic conditions. Catalysts like palladium diacetate and tert-butyl XPhos may be employed in coupling steps to introduce aryl substituents .

Q. How can the purity of this compound be validated during synthesis?

Purity is commonly assessed using HPLC with UV detection or LC-MS to identify impurities. For structurally similar compounds, reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water with 0.1% formic acid) are used. Mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and aromatic coupling patterns. For example, fluorophenyl protons in related compounds show distinct splitting due to J-coupling with fluorine .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹) are diagnostic .
  • X-ray crystallography : Resolves bond angles and torsional strain in the solid state, as seen in monoclinic crystal systems (e.g., P2/c space group, β = 102.42°) .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution vs. static crystal structures. Use variable-temperature NMR to probe conformational flexibility. Computational methods (DFT or MD simulations) can model solution-phase behavior and validate crystallographic data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in aryl substitution steps .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
  • Temperature control : Heating at 93–96°C during hydrolysis maximizes conversion .
  • Workup protocols : Liquid-liquid extraction (e.g., isopropanol/dichloromethane) minimizes product loss .

Q. How can the compound’s bioactivity be systematically evaluated?

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or prostaglandin synthases, which are inhibited by structurally related pyrrole derivatives .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Molecular docking : Model interactions with active sites (e.g., COX-2 for anti-inflammatory activity) using PyMOL or AutoDock .

Q. What analytical challenges arise in detecting low-concentration impurities?

  • Sensitivity limits : LC-MS/MS in MRM mode enhances detection of trace impurities (e.g., dehalogenated byproducts) .
  • Matrix effects : Use isotope-labeled internal standards to correct for ion suppression in complex mixtures .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace Cl with CF₃ or vary phenyl ring substituents) .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxylic acid for hydrogen bonding) using QSAR models .
  • In vitro profiling : Compare analogs in functional assays (e.g., logP measurements for permeability) .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., heating rate, stirring speed) to ensure consistency .
  • Crystallization conditions : Use slow evaporation from ethanol/ethyl acetate mixtures to obtain diffraction-quality crystals .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 5-(4-chlorophenyl)-pyrazole derivatives) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.